molecular formula C9H7ClO4 B3385786 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66411-24-3

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B3385786
CAS No.: 66411-24-3
M. Wt: 214.6 g/mol
InChI Key: RHTLNBSAROMJMO-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a high-purity chemical compound provided for research and development purposes. This organic building block features the 1,4-benzodioxane scaffold, a heterocyclic nucleus of significant interest in medicinal chemistry due to its presence in various bioactive molecules and therapeutic agents . The core benzodioxane structure is known for its versatility, serving as a fundamental framework that can be modified with various functional groups to create diverse derivatives for biological evaluation . Researchers utilize this chlorinated benzodioxane carboxylic acid primarily as a key synthetic intermediate in the design and development of novel compounds with potential pharmacological activity. The benzodioxane scaffold is present in several clinically significant drugs, such as eliglustat (for Gaucher’s disease) and doxazosin (for benign prostatic hyperplasia and hypertension), underscoring its therapeutic relevance . This specific compound, with its carboxylic acid functional group and chloro substituent, is particularly valuable for constructing more complex molecules through further chemical reactions, such as the formation of hydrazones or other derivatives aimed at exploring new therapeutic areas . Recent scientific investigations into structurally related benzodioxane-based hydrazones have demonstrated a broad spectrum of promising biological properties, including antibacterial, antifungal, anticancer, antioxidant, and enzyme inhibition activities . These findings highlight the potential of this chemical class in developing treatments for cancer, neurodegenerative disorders, and metabolic diseases . This product is intended for research applications by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTLNBSAROMJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208788
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-24-3
Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of benzodioxine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro substituent may enhance biological activity by influencing molecular interactions within target cells.
  • Anti-inflammatory Properties : Some studies have suggested that compounds similar to 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid may possess anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.

Agrochemicals

  • Pesticides and Herbicides : The compound's structure suggests potential use in developing new agrochemicals. Its efficacy against specific pests or weeds could be explored through structure-activity relationship (SAR) studies.
  • Plant Growth Regulators : Due to its biochemical properties, it may serve as a plant growth regulator, promoting or inhibiting growth in agricultural settings.

Material Science

  • Polymer Chemistry : The unique structure of this compound allows for its use in synthesizing novel polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : Its chemical stability and reactivity can be advantageous in formulating advanced coatings and adhesives for industrial applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzodioxine derivatives. Researchers synthesized several compounds based on the structure of this compound and tested their effects on breast cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Agrochemical Development

In a recent study on herbicides published in Pest Management Science, researchers investigated the herbicidal activity of chlorinated benzodioxines. They found that this compound exhibited promising results against common agricultural weeds, indicating potential for further development as an effective herbicide.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variations

The biological and chemical properties of benzodioxine carboxylic acids are highly dependent on substituent positions and halogen types. Key analogues include:

Compound Name Molecular Formula Substituents (Position/Type) Molecular Weight (g/mol) Key Applications/Properties
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid C₉H₈O₄ None 180.16 Precursor for drug intermediates
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid C₉H₇ClO₄ Cl (8), COOH (6) 214.60 Research intermediate; priced at $197/250 mg
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid C₉H₇BrO₄ Br (8), COOH (6) 259.06 Synthetic intermediate for halogenated APIs
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid C₉H₇FO₄ F (6), COOH (5) 198.15 Potential metabolic stability enhancement
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid C₈H₄N₂O₈ NO₂ (6,7), COOH (5) 256.13 High reactivity for explosive or dye synthesis

Key Observations :

  • Positional Isomerism : The 5-carboxylic acid derivatives (e.g., target compound) are more commonly used in drug synthesis than 6-carboxylic acid isomers .
  • Halogen Effects : Chlorine and bromine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. Brominated derivatives may exhibit higher lipophilicity, influencing bioavailability .
  • Fluorine Substitution : The 6-fluoro analogue (CID 84668016) could improve metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS Number: 66411-24-3) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The molecular formula for this compound is C9H7ClO4C_9H_7ClO_4, and it features a benzodioxine core which is known for its diverse pharmacological effects.

Research indicates that compounds within the benzodioxine family can interact with various biological targets, including enzymes and receptors. The presence of the chloro group and the carboxylic acid moiety in this compound may enhance its affinity for certain biological targets, potentially leading to applications in anti-inflammatory and anticancer therapies.

Pharmacological Properties

Studies have shown that derivatives of benzodioxines exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Benzodioxine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Activity : Some studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Research suggests that these compounds may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzodioxine derivatives, including this compound. Results showed significant inhibition of Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism was attributed to the activation of apoptotic pathways.

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced cell viability in breast cancer cells
Anti-inflammatoryModulation of inflammatory markers

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can alter its biological activity. The presence of the chloro group at position 8 has been linked to increased potency against certain bacterial strains.

Toxicological Profile

While promising in terms of efficacy, the safety profile of this compound needs thorough investigation. Preliminary studies suggest moderate toxicity; however, further research is necessary to establish safe dosage levels and potential side effects.

Q & A

Basic: What are the typical synthetic pathways for 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, and how are reaction conditions optimized for yield?

Answer:
The synthesis typically involves halogenation (e.g., bromination or chlorination) of a benzodioxine precursor followed by carboxylation. For example:

Halogenation : Introduce chlorine at the 8-position via electrophilic substitution using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C) .

Carboxylation : Employ Kolbe-Schmitt or carbonylation reactions to add the carboxylic acid group at the 5-position. Microwave-assisted synthesis may enhance reaction efficiency .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., Pd for cross-coupling), and reaction time to minimize side products. Monitor yields via HPLC or LC-MS .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., chloro substitution at C8) and dihydrobenzodioxine ring conformation. Coupling constants in ¹H NMR differentiate axial/equatorial protons .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • HPLC-PDA/MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between computational modeling and experimental data (e.g., crystallography) for this compound?

Answer:

Validate Computational Models : Compare DFT-optimized geometries (e.g., Gaussian09) with X-ray crystal structures (e.g., bond lengths, dihedral angles). Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

Analyze Electron Density Maps : Use software like Mercury to identify discrepancies in hydrogen bonding or π-π stacking interactions .

Reconcile Spectral Data : Overlay experimental and simulated NMR spectra (e.g., using ACD/Labs) to refine torsional parameters .

Advanced: What strategies are recommended for studying the biological activity of this compound in neurological targets?

Answer:

Target Identification : Screen against GABAₐ or serotonin receptors (common for benzodioxine derivatives) using radioligand binding assays .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying chloro position) and assess potency via patch-clamp electrophysiology or calcium flux assays .

Metabolic Stability : Evaluate hepatic clearance using human liver microsomes and LC-MS/MS .

Advanced: How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Answer:

Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

Catalytic Efficiency : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to minimize metal waste .

Energy Efficiency : Adopt microwave or flow chemistry to reduce reaction times and energy consumption .

Advanced: What methodologies are used to analyze and mitigate impurities in this compound batches?

Answer:

Impurity Profiling : Use LC-HRMS to identify by-products (e.g., dechlorinated analogs or ester intermediates) .

Process Controls : Implement in-situ FTIR to monitor reaction progress and halt at optimal conversion .

Purification : Employ preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to isolate the pure carboxylic acid form .

Advanced: How do researchers determine the crystal structure of this compound, and what challenges arise during refinement?

Answer:

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .

Refinement Challenges : Address disorder in the dihydrobenzodioxine ring using SHELXL restraints. Apply twin refinement if multiple domains are present .

Validation : Check R-factors (<5%) and electron density residuals (e.g., via PLATON) .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

LogP and Solubility : Use MarvinSketch or ALOGPS to estimate partition coefficients and aqueous solubility .

pKa Prediction : Employ SPARC or ChemAxon to determine ionization states (~4.5 for the carboxylic acid group) .

Molecular Dynamics : Simulate membrane permeability with GROMACS, incorporating lipid bilayer models .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:

Forced Degradation : Expose to 0.1 M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via UPLC-UV .

Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature .

Solid-State Stability : Perform TGA/DSC to assess hygroscopicity and polymorph transitions .

Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Answer:

Detailed Protocols : Document exact stoichiometry, solvent grades, and purification thresholds .

Quality Control : Validate intermediates via melting point, NMR, and HRMS at each step .

Automation : Use syringe pumps or robotic platforms for precise reagent addition and temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

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